1,3-Dimethyl-5-nitrobenzene

Description

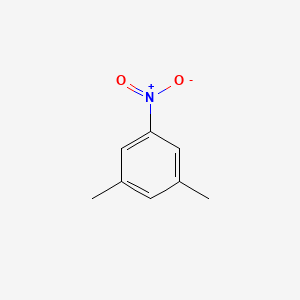

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFNZOKBMZKTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025136 | |

| Record name | 1,3-Dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

484 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

99-12-7 | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dimethyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HVW2QTF0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162 to 165 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Physical Characteristics of 5-Nitro-m-xylene

<_>

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Nitro-m-xylene (CAS No: 99-12-7), a key intermediate in various chemical syntheses.[1] Intended for researchers, chemists, and drug development professionals, this document consolidates essential data, including physicochemical properties, spectroscopic profiles, and solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the verification of its identity and purity, such as melting point determination and gas chromatography-mass spectrometry (GC-MS). The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

5-Nitro-m-xylene, also known by its IUPAC name 1,3-dimethyl-5-nitrobenzene, is a nitrated aromatic hydrocarbon.[2][3][4] Structurally, it is a derivative of meta-xylene with a nitro group (-NO₂) substituted at the 5-position of the benzene ring. This compound serves as a valuable building block in the synthesis of more complex molecules in various fields, including the development of pharmaceuticals and specialty chemicals. An accurate understanding and verification of its physical properties are paramount for its effective use in research and manufacturing, ensuring both the integrity of the final product and the safety of the process.

Molecular and Physicochemical Properties

The fundamental identity of 5-Nitro-m-xylene is defined by its molecular structure and resulting physicochemical properties.

2.1 Molecular Structure

The arrangement of atoms in 5-Nitro-m-xylene dictates its reactivity and physical behavior. The presence of the electron-withdrawing nitro group on the dimethylated benzene ring influences its polarity and intermolecular interactions.

Caption: 2D Chemical Structure of 5-Nitro-m-xylene.

2.2 Physicochemical Data Summary

The key physical and chemical identifiers for 5-Nitro-m-xylene are summarized in the table below. These values are critical for laboratory handling, reaction setup, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 99-12-7 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 151.16 g/mol | [1][3][4] |

| Appearance | Yellow-orange solid; needles or crystalline powder | [1][5][6][7] |

| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [1][5][8] |

| Boiling Point | 273 - 274 °C (523.4 - 525.2 °F) | [1][2][5] |

| Density | ~1.17 g/cm³ | [2] |

| Solubility | Insoluble in water. | [5][6][7] |

| Vapor Pressure | 0.00913 mmHg at 25 °C | [5] |

| IUPAC Name | This compound | [2][3] |

Spectroscopic and Solubility Profile

For unambiguous identification and quality control, spectroscopic analysis is essential. The solubility profile dictates appropriate solvents for reactions, purification, and analysis.

3.1 Spectroscopic Analysis

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 5-Nitro-m-xylene will exhibit a molecular ion (M+) peak corresponding to its molecular weight of approximately 151.16 g/mol .[3][9] The fragmentation pattern provides further structural confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the 1,3,5-substitution pattern.

-

¹³C NMR: The carbon NMR will show unique resonances for the non-equivalent carbons in the molecule, including the two distinct aromatic carbons, the carbon bearing the nitro group, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H stretches from the aromatic ring and methyl groups.

3.2 Solubility Characteristics

5-Nitro-m-xylene is documented as being insoluble in water.[5][6][7] As a relatively nonpolar aromatic compound, it exhibits good solubility in common organic solvents such as acetone, dichloromethane, and other chlorinated solvents. This property is leveraged during spill cleanup procedures, where acetone is recommended to dampen the solid material for safe handling and transfer.[6]

Experimental Protocols for Verification

The following protocols are standard, self-validating methods for confirming the identity and purity of a 5-Nitro-m-xylene sample.

4.1 Protocol: Melting Point Determination

The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically 0.5-1.5 °C), whereas impurities will depress and broaden this range.[10]

Methodology:

-

Sample Preparation: Ensure the 5-Nitro-m-xylene sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the powder to collect a small amount.[11] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[11][12]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[11]

-

Approximate Determination (Rapid Run): If the expected melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/minute) to find an approximate range.[10]

-

Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Begin heating at a slow, controlled rate of 1-2 °C per minute.[10][11]

-

Causality: A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature at the moment of phase change.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts completely into a transparent liquid.[11]

-

-

Interpretation: The melting range is T₁ to T₂. For a pure sample, this range should be narrow and fall within the literature value of 70-74 °C.[1]

4.2 Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds and provides their mass spectra for definitive identification. It is the standard method for confirming purity and identifying potential contaminants.[13]

Caption: Workflow for Purity Analysis of 5-Nitro-m-xylene by GC-MS.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 5-Nitro-m-xylene sample (~10-100 µg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.[14] The sample must be fully dissolved and free of particulates.[14]

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a non-polar capillary column, such as an HP-5ms (a 5% phenyl methylpolysiloxane column), which is robust and suitable for separating aromatic compounds.[15][16]

-

GC Conditions (Typical):

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (to ensure transfer of trace components)

-

Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[15]

-

Oven Program: Start at 50 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 2 min).

-

-

Mass Spectrometer (MS):

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The system will automatically execute the run and acquire the data.

-

Data Interpretation:

-

Chromatogram: The primary peak in the total ion chromatogram (TIC) should correspond to 5-Nitro-m-xylene. The retention time is a characteristic, though not unique, identifier.

-

Mass Spectrum: Extract the mass spectrum of the main peak. It should match the reference spectrum for 5-Nitro-m-xylene from a trusted database, such as the NIST Mass Spectral Library.[3]

-

Purity Calculation: The purity can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity of >=99% is common for high-quality reagents.[17]

-

Safety, Handling, and Storage

5-Nitro-m-xylene is classified as a hazardous substance and requires careful handling.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs through prolonged or repeated exposure.[1][7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][18] Work in a well-ventilated area or use a chemical fume hood.[1]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and approved area.[18] Store locked up.[1]

Conclusion

This guide has detailed the essential physical characteristics of 5-Nitro-m-xylene, providing a foundational dataset for its use in scientific applications. The identity, purity, and safety of this compound can be confidently established by adhering to the analytical protocols described herein, such as melting point determination and GC-MS analysis. These self-validating experimental methods, grounded in established chemical principles, are crucial for ensuring the reproducibility and success of research and development endeavors.

References

- 1. fishersci.com [fishersci.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 5-Nitro-m-xylene [webbook.nist.gov]

- 4. 5-Nitro-m-xylene (CAS 99-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 99-12-7 [sigmaaldrich.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. uoguelph.ca [uoguelph.ca]

- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tdi-bi.com [tdi-bi.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrumchemical.com [spectrumchemical.com]

1,3-Dimethyl-5-nitrobenzene CAS number 99-12-7

An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene (CAS 99-12-7)

Introduction

This compound, also widely known by its common name 5-nitro-m-xylene, is an important organic compound with the CAS number 99-12-7.[1][2][3][4] As a nitrated aromatic hydrocarbon, it serves as a crucial intermediate and building block in the synthesis of a variety of more complex molecules. Its utility spans across industries, including the production of dyes, agrochemicals, and as a precursor for pharmaceutical ingredients.[5] The strategic placement of its functional groups—two activating methyl groups and a deactivating, yet transformable, nitro group—imparts a unique reactivity profile that is of significant interest to synthetic organic chemists. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and safe handling, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 99-12-7 | CAMEO Chemicals[1], Fisher Scientific[3] |

| Synonyms | 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene | CAMEO Chemicals[1], Fisher Scientific[3] |

| Molecular Formula | C₈H₉NO₂ | Santa Cruz Biotechnology[6] |

| Molecular Weight | 151.16 g/mol | PubChem[2] |

| InChI Key | BYFNZOKBMZKTSC-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| SMILES | CC1=CC(=CC(=C1)--INVALID-LINK--[O-])C | PubChem[2] |

| UN Number | 1665 | CAMEO Chemicals[1], PubChem[2] |

Physicochemical Data

The compound exists as a yellow crystalline solid under standard conditions.[1][2][7] Its key properties are crucial for designing experimental setups, particularly concerning solubility and thermal conditions.

| Property | Value | Source |

| Appearance | Needles or yellow crystalline solid | CAMEO Chemicals[1], PubChem[2], ChemicalBook[7] |

| Melting Point | 72-74 °C (162-165 °F) | PubChem[2], Sigma-Aldrich[4], ChemicalBook[7] |

| Boiling Point | ~251 °C (484 °F) at 760 mmHg | CAMEO Chemicals[1], PubChem[2] |

| Water Solubility | Insoluble (<1 mg/mL at 15 °C) | CAMEO Chemicals[1], PubChem[2], ChemicalBook[7] |

| Stability | Stable under normal temperatures and pressures | CROCHEM |

Synthesis and Mechanistic Considerations

The primary route to nitrated xylenes is through the electrophilic aromatic substitution of m-xylene. Understanding the mechanism and regioselectivity is key to isolating the desired isomer.

The Nitration of m-Xylene

The nitration of m-xylene (1,3-dimethylbenzene) is a classic electrophilic aromatic substitution reaction.[8] It is typically performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[8][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).

Causality of Isomer Formation: The two methyl groups on the m-xylene ring are ortho-, para-directing and activating. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

-

Position 2: Ortho to one methyl group and para to the other. Highly activated.

-

Position 4: Ortho to both methyl groups. Highly activated.

-

Position 5: Meta to both methyl groups. Sterically least hindered but electronically disfavored.

-

Position 6: Equivalent to position 2.

Consequently, the direct nitration of m-xylene predominantly yields 4-nitro-m-xylene and 2-nitro-m-xylene as the major products.[9] The formation of this compound is a minor pathway in this direct approach. Achieving a higher yield of the 5-nitro isomer often requires specialized catalytic systems or separation from the product mixture. Forcing conditions with high acid ratios can also lead to over-nitration, producing dinitro compounds.[8][10]

Generalized Experimental Protocol for Nitration

This protocol provides a framework for the nitration of m-xylene. Self-Validation Note: This reaction is highly exothermic and requires strict temperature control. The generation of a potent electrophile must be managed carefully to prevent runaway reactions and over-nitration.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated H₂SO₄ (e.g., 2.5 equivalents) in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture Formation: Slowly add concentrated HNO₃ (e.g., 1.1 equivalents) dropwise to the cold sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add m-xylene (1.0 equivalent) dropwise from the funnel, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude nitrated xylene mixture will separate as an oily or solid layer.

-

Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is highly characteristic. It would be expected to show two singlets for the non-equivalent aromatic protons and a singlet for the two equivalent methyl groups. Due to the electron-withdrawing nature of the nitro group, the aromatic protons will be deshielded and appear downfield.[11]

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon environments in the aromatic ring and one signal for the methyl carbons. The carbon atom attached to the nitro group (ipso-carbon) is typically shifted significantly downfield.[11]

-

IR Spectroscopy: The infrared spectrum will prominently feature strong, characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Additional peaks will correspond to C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the ring.[12]

-

Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 151).[2][12] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30).

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential for chemical transformation, making it a versatile intermediate.

Reduction of the Nitro Group

The most significant reaction for this compound in synthetic chemistry is the reduction of the nitro group to an amine. This transformation yields 3,5-dimethylaniline, a valuable precursor for pharmaceuticals and other fine chemicals.[5] This reduction can be achieved using various reagents, with common laboratory methods including:

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

-

Metal-Acid Systems: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl.

The resulting aniline derivative opens up a vast array of subsequent chemical reactions, including diazotization, acylation, and C-N bond formation, which are central to building complex molecular architectures.

Role as a Synthetic Building Block

Nitro-containing compounds are pivotal in medicinal chemistry.[13] While the nitro group itself can be a pharmacophore, it is more often used as a synthetic handle.[13] The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but can activate it towards nucleophilic aromatic substitution (SₙAr), particularly if other leaving groups are present. Derivatives of this compound can serve as intermediates in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The corresponding aniline is a precursor for compounds targeting various diseases.[5]

-

Azo Dyes: Through diazotization of the aniline derivative followed by coupling with an activated aromatic compound.[7]

-

Agrochemicals: Many pesticides and herbicides are built upon substituted aniline scaffolds.[5]

Safety, Handling, and Toxicology

This compound is a hazardous chemical that requires careful handling to minimize exposure.[3]

GHS Hazard Classification

The compound is classified as acutely toxic and may cause organ damage through prolonged or repeated exposure.[2][3][14]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) |

| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[14] |

| Specific Target Organ Toxicity (Repeated Exposure) |

| Danger | H373: May cause damage to organs through prolonged or repeated exposure.[3][14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

-

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[1][7] Keep away from heat and sources of ignition.[3]

First Aid and Spill Response

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][16]

-

-

Spill Response: For small spills, remove all ignition sources. Dampen the solid material with a solvent like acetone and transfer it to a sealed container for disposal.[1] The area should then be decontaminated. For larger spills, isolate the area and follow emergency response guidelines.[1]

Conclusion

This compound (CAS 99-12-7) is a synthetically valuable nitroaromatic compound. While its direct synthesis via nitration of m-xylene is complicated by the formation of other isomers, its utility as a precursor, particularly to 3,5-dimethylaniline, is significant. A thorough understanding of its chemical properties, reactivity, and stringent safety protocols is essential for its effective and safe application in research and development, especially within the pharmaceutical and fine chemical sectors.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 99-12-7 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. 99-12-7 | CAS DataBase [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How are products formed in nitration of m xylene? | Filo [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Synthesis of 1,3-Dimethyl-5-nitrobenzene from m-Xylene: A Technical Guide

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitrobenzene via the electrophilic nitration of m-xylene. The document delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, outlines critical safety considerations, and describes standard analytical techniques for product characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough and practical understanding of this fundamental organic transformation.

Introduction: Strategic Importance of Nitrated Aromatics

The nitration of aromatic compounds is a cornerstone of industrial organic synthesis.[1][2] Nitroaromatics, such as this compound, serve as crucial intermediates in the manufacturing of a wide array of valuable products, including pharmaceuticals, dyes, agrochemicals, and explosives.[1][2][3] The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle for further functionalization, most notably its reduction to an amino group, which opens pathways to a vast range of aniline derivatives.

m-Xylene (1,3-dimethylbenzene) is an abundant feedstock derived from petroleum refining.[3] Its specific substitution pattern makes it an interesting substrate for electrophilic aromatic substitution reactions. This guide focuses on the controlled mononitration of m-xylene to selectively produce this compound, a less common isomer compared to the ortho and para products, but one with specific applications in fine chemical synthesis.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of m-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][4] The process is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid".[1]

Step 1: Generation of the Electrophile. Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1]

Step 2: Electrophilic Attack. The electron-rich π system of the m-xylene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Step 3: Deprotonation and Aromatization. A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final nitro-substituted product.

Regioselectivity: The two methyl groups on the m-xylene ring are activating and ortho-, para-directing. This means they increase the rate of electrophilic attack and direct the incoming electrophile to the positions ortho and para to themselves. In m-xylene, the positions ortho to one methyl group and para to the other (positions 4 and 6) are sterically unhindered and electronically activated. The position ortho to both methyl groups (position 2) is also activated but more sterically hindered. The position meta to both methyl groups (position 5) is the least activated. However, under specific and controlled reaction conditions, the formation of the 5-nitro isomer can be achieved, although it is not typically the major product in standard nitrations which favor the 4-nitro and 2-nitro isomers.[5] This guide will focus on a procedure that can yield the 5-nitro isomer, which is often achieved under more forcing conditions or with different nitrating agents.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Disclaimer: This procedure involves the use of highly corrosive and reactive chemicals. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment must be conducted before commencing any work.[6]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| m-Xylene | 106.17 | 10.6 g (12.2 mL) | 0.1 | Reagent grade, >99% |

| Conc. Nitric Acid (70%) | 63.01 | 9.0 g (6.0 mL) | 0.1 | Corrosive, Oxidizer |

| Conc. Sulfuric Acid (98%) | 98.08 | 18.4 g (10.0 mL) | 0.18 | Corrosive, Dehydrating |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Extraction Solvent |

| 5% Sodium Bicarbonate (aq) | 84.01 | 50 mL | - | For neutralization |

| Saturated Sodium Chloride (aq) | 58.44 | 20 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |

| Crushed Ice | - | ~200 g | - | For quenching |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 10.0 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. While stirring, slowly add 6.0 mL of concentrated nitric acid dropwise. Maintain the temperature below 10 °C during the addition. This mixture is highly corrosive and should be handled with extreme care.[6]

-

Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 12.2 mL of m-xylene.

-

Nitration Reaction: Cool the flask containing the m-xylene in an ice-water bath. Begin to add the cold nitrating mixture from the dropping funnel to the stirred m-xylene at a rate that maintains the reaction temperature between 25-30 °C.[7] After the addition is complete (approximately 30-45 minutes), continue to stir the reaction mixture at room temperature for an additional 60 minutes to ensure the reaction goes to completion.[7]

-

Reaction Quenching: Slowly and carefully pour the reaction mixture into a 600 mL beaker containing about 200 g of crushed ice with constant stirring.[3] This step should be performed in a fume hood as nitrogen oxide gases may be evolved.

-

Work-up and Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the product with two 25 mL portions of dichloromethane (DCM).

-

Combine the organic layers.

-

Wash the combined organic layer sequentially with 25 mL of cold water, 25 mL of 5% sodium bicarbonate solution (venting frequently to release CO₂), and finally with 20 mL of saturated sodium chloride solution.[8]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Decant or filter the dried solution into a pre-weighed round-bottom flask.

-

Remove the dichloromethane using a rotary evaporator.

-

-

Purification: The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the this compound. Recrystallization from ethanol can also be employed for further purification.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[6]

-

Corrosive Chemicals: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The reaction generates a significant amount of heat.[6] Proper temperature control is crucial to prevent runaway reactions, which can lead to explosions and the release of toxic fumes. The addition of the nitrating mixture should be slow and monitored, and an ice bath should be readily available for cooling.

-

Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[2][6] All procedures must be carried out in a well-ventilated fume hood.

-

Waste Disposal: The acidic aqueous waste generated during the work-up must be neutralized before disposal according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: Pure this compound is a crystalline solid with a reported melting point of 72-74 °C. A sharp melting point range close to the literature value is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretches at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-H stretches for the aromatic ring and methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the substitution pattern on the aromatic ring. For this compound, one would expect distinct signals for the aromatic protons and a singlet for the two equivalent methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons, with the carbon attached to the nitro group being significantly downfield.

-

Conclusion

The synthesis of this compound from m-xylene is a well-established yet instructive example of electrophilic aromatic substitution. Successful and safe execution of this procedure requires a solid understanding of the reaction mechanism, careful attention to experimental parameters, and stringent adherence to safety protocols. The resulting product serves as a valuable building block for more complex molecules in various fields of chemical and pharmaceutical research.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Notes on Environmental Concerns of Nitration [unacademy.com]

- 3. mdpi.com [mdpi.com]

- 4. (b) Explain why m-xylene undergoes nitration 100 times faster tha... | Study Prep in Pearson+ [pearson.com]

- 5. How are products formed in nitration of m xylene? | Filo [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Compound Identification and Physicochemical Profile

An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene: Synthesis, Reactions, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its strategic application as a precursor to bioactive molecules. We will explore the mechanistic underpinnings of its synthesis and subsequent transformations, offering field-proven insights into experimental design and execution.

Properly identifying a chemical entity is the foundation of sound scientific work. The compound commonly known as 5-Nitro-m-xylene is systematically named under IUPAC nomenclature, which is crucial for unambiguous communication in research and regulatory contexts.

Nomenclature and Structure

The IUPAC name for this compound is This compound .[1] The name is derived by identifying the parent benzene ring substituted with two methyl groups at positions 1 and 3 (a meta-xylene scaffold) and a nitro group at position 5.

-

Synonyms: 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene, 5-Nitro-1,3-dimethylbenzene[2][3]

-

CAS Number: 99-12-7[1]

-

Molecular Formula: C₈H₉NO₂[1]

-

InChI Key: BYFNZOKBMZKTSC-UHFFFAOYSA-N[1]

-

SMILES: CC1=CC(=CC(=C1)N(=O)=O)C

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, ensuring safety, and developing purification strategies. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 151.16 g/mol | [PubChem CID 7426] |

| Appearance | Needles or yellow crystalline solid | [PubChem CID 7426] |

| Melting Point | 72-74 °C (162-165 °F) | [PubChem CID 7426] |

| Boiling Point | 251 °C (484 °F) at 760 mmHg | [PubChem CID 7426] |

| Solubility | Insoluble in water. | [PubChem CID 7426, 29] |

| Density | 1.1446 g/cm³ (estimate) | [ChemBK] |

Synthesis of this compound: A Case Study in Regioselectivity

The primary route to this compound is the electrophilic aromatic substitution (EAS) nitration of m-xylene. This reaction, while straightforward in principle, presents a significant challenge in regioselectivity, which dictates the final isomer distribution.

The Mechanism of Electrophilic Nitration

The nitration of an aromatic ring is a classic EAS reaction. The process begins with the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Directing Effects and the Challenge of Regioselectivity

In the nitration of m-xylene, the two methyl groups are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves.[4]

-

Position 2: ortho to one methyl group and meta to the other.

-

Position 4: ortho to one methyl group and para to the other. This position is highly activated.

-

Position 5: meta to both methyl groups. This position is the least activated.

Due to these directing effects, the direct nitration of m-xylene yields a mixture of isomers, with 4-nitro-m-xylene and 2-nitro-m-xylene being the major products. The formation of this compound is a minor pathway because the 5-position is electronically disfavored. This makes its isolation from the reaction mixture challenging and highlights the importance of advanced purification techniques or alternative synthetic strategies for obtaining the pure 5-nitro isomer.

Experimental Protocol: Nitration of m-Xylene

This protocol describes a general procedure for the nitration of m-xylene. Self-validation is critical: Researchers must monitor the reaction by TLC or GC to determine the optimal reaction time and confirm product distribution.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

Addition of m-Xylene: Slowly add 0.5 mol of m-xylene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 0.55 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, ensuring the mixture remains cold.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred m-xylene/sulfuric acid solution. The rate of addition should be controlled to keep the internal temperature between 10-15 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress via TLC.

-

Workup: Carefully pour the reaction mixture onto 500 g of crushed ice. The nitro-xylene isomers will separate as an oily layer.

-

Extraction: Separate the organic layer and wash it successively with cold water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting mixture of isomers requires separation, typically by fractional distillation under vacuum or column chromatography, to isolate the this compound.

Key Chemical Transformation: Reduction to 3,5-Dimethylaniline

The most significant application of this compound in synthetic chemistry is its role as a precursor to 3,5-dimethylaniline (also known as 3,5-xylidine, CAS 108-69-0). The reduction of the nitro group to an amine is a robust and high-yielding transformation that unlocks a versatile building block for further molecular elaboration, particularly in pharmaceutical and dye synthesis.[5][6]

Catalytic Hydrogenation Protocol

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker), add this compound (0.1 mol) and a suitable solvent such as ethanol or ethyl acetate (100 mL).

-

Catalyst Addition: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-2 mol% Pd) to the mixture.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 bar).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake.

-

Workup: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3,5-dimethylaniline, which can be purified by distillation.

Applications in Drug Discovery and Development

Aromatic amines are privileged structures in medicinal chemistry. 3,5-Dimethylaniline, derived from this compound, serves as a crucial starting material or intermediate for a range of bioactive molecules.[2][7] Its disubstituted pattern provides a scaffold to which other functionalities can be added to modulate pharmacological activity, solubility, and metabolic stability.

Role as a Pharmaceutical Intermediate

3,5-Dimethylaniline is a key building block in the synthesis of complex molecules, including analgesics, antipyretics, and antimicrobial agents.[2][7] Its primary utility lies in its nucleophilic amino group, which can be readily acylated, alkylated, or used in coupling reactions to construct the core of a target drug molecule.

Case Study: Synthesis of Inhibitor of Apoptosis (IAP) Antagonists

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are considered important targets in cancer therapy. Research into novel IAP antagonists has shown the utility of scaffolds derived from substituted anilines. For instance, the core of certain tricyclic IAP antagonists can be constructed using synthetic pathways that involve intermediates structurally related to 3,5-dimethylaniline. The aniline nitrogen acts as a key point for elaboration, allowing for the stereoselective synthesis of complex heterocyclic systems designed to mimic the endogenous IAP-binding motif. The dimethyl substitution pattern helps to orient other functional groups correctly within the protein's binding pocket and can improve metabolic stability by blocking potential sites of oxidation.

Safety and Handling

Both this compound and its reduction product, 3,5-dimethylaniline, are hazardous chemicals and must be handled with appropriate precautions.

-

This compound (CAS 99-12-7):

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid generating dust.

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and locked area. Keep away from strong oxidizing agents and strong bases.[3]

-

-

3,5-Dimethylaniline (CAS 108-69-0):

-

Hazards: Toxic by inhalation, in contact with skin, and if swallowed. Toxic to aquatic life with long-lasting effects.

-

Handling: Use in a fume hood with appropriate PPE. Avoid all routes of exposure.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like acids and oxidizing agents.

-

Conclusion

This compound is a chemical intermediate whose value is intrinsically linked to the challenge of its synthesis. The principles of electrophilic aromatic substitution that make its direct synthesis difficult also underscore the importance of understanding regiochemical control in organic chemistry. Its primary utility as a precursor to 3,5-dimethylaniline provides a gateway to a wide array of more complex molecules, particularly within the pharmaceutical industry. For drug discovery professionals, understanding the synthesis and reactivity of such foundational building blocks is essential for the rational design and efficient production of next-generation therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. Urelumab Overview - Creative Biolabs [creativebiolabs.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Urelumab - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Section 1: Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene (5-Nitro-m-xylene)

This compound, commonly known as 5-nitro-m-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1] It serves as a crucial intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals. Understanding its fundamental properties is paramount for its effective application in research and development.

Nomenclature and Chemical Identifiers

Precise identification is the cornerstone of chemical research and safety. The compound is cataloged under several identifiers across multiple chemical databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 99-12-7 | PubChem[1], Sigma-Aldrich[2] |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Synonyms | 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene | CAMEO Chemicals[3] |

| InChIKey | BYFNZOKBMZKTSC-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| SMILES | CC1=CC(=CC(=C1)--INVALID-LINK--[O-])C | PubChem[1] |

Molecular Structure Analysis

The structure consists of a benzene ring substituted with two methyl (CH₃) groups at positions 1 and 3 (meta), and a nitro (NO₂) group at position 5. The methyl groups are electron-donating, while the nitro group is a strong electron-withdrawing group. This substitution pattern dictates the molecule's reactivity and spectroscopic properties. The molecule possesses a C₂v symmetry axis, rendering the two methyl groups and the hydrogen atoms at positions 4 and 6 chemically equivalent.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The physical properties of this compound are well-documented and essential for designing experimental conditions such as solvent selection and purification methods.

| Property | Value | Notes | Source |

| Physical Form | Needles or yellow crystalline solid | --- | PubChem[1] |

| Melting Point | 72-74 °C (162-165 °F) | --- | PubChem[1], Sigma-Aldrich[2] |

| Boiling Point | ~251 °C (484 °F) at 760 mmHg | Decomposes at higher temperatures | PubChem[1] |

| Solubility | Insoluble in water | Soluble in acetone, ethanol, and other organic solvents | PubChem[1], CAMEO Chemicals[3] |

Section 2: Synthesis and Mechanistic Insights

Core Principle: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS). The starting material is 1,3-dimethylbenzene (m-xylene). The two methyl groups are activating and ortho-, para-directing. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to positions 2, 4, or 5.

-

Position 2: Ortho to both methyl groups, highly sterically hindered.

-

Position 4: Ortho to one methyl group and para to the other, electronically favorable.

-

Position 5: Para to the C1-methyl group and ortho to the C3-methyl group, but sterically accessible.

While nitration of m-xylene yields a mixture of isomers, the major product under controlled conditions is often the 4-nitro isomer (1,3-dimethyl-4-nitrobenzene). However, specific reaction conditions can be optimized to favor the formation of the 5-nitro isomer, which is the focus of this guide. Industrial preparations often involve separating the isomers through rectification.[4]

Mechanism: Nitration of m-Xylene

The reaction proceeds via the formation of the highly electrophilic nitronium ion from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule.

-

Generation of Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The π-system of the m-xylene ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex).

-

Deprotonation: A weak base (HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity.

Caption: General laboratory workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative synthesis. Causality: The use of a strong acid mixture is essential to generate the nitronium ion electrophile. The reaction is exothermic and must be cooled to prevent over-nitration and control isomer formation.

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Acid Mixture: Carefully add 40 mL of concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C.

-

Nitric Acid Addition: Slowly add 20 mL of concentrated nitric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the mixed acid is cooled to 0 °C, add 25 mL of m-xylene dropwise over 30-45 minutes. Maintain the temperature between 5-10 °C throughout the addition.

-

Reaction: After addition is complete, stir the mixture at room temperature for an additional 60 minutes.

-

Quenching: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 500 g of crushed ice.

-

Isolation: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally 100 mL of brine.

-

Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from ethanol to yield the desired isomer.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its structure and purity. Each technique probes different aspects of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Expected Spectrum: Due to the molecule's symmetry, three distinct signals are predicted.

-

A singlet for the six equivalent protons of the two methyl groups.

-

A singlet for the two equivalent aromatic protons at the C4 and C6 positions.

-

A singlet for the single aromatic proton at the C2 position.

-

-

Causality: The electron-withdrawing nitro group deshields the aromatic protons, shifting them downfield relative to the parent m-xylene. The proton at C2, being ortho to the nitro group, is expected to be the most deshielded.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Expected Spectrum: Five signals are expected due to molecular symmetry.

-

C-CH₃: One signal for the two equivalent methyl carbons.

-

C1/C3: One signal for the two equivalent ipso-carbons attached to the methyl groups.

-

C4/C6: One signal for the two equivalent carbons adjacent to the nitro-substituted carbon.

-

C2: One signal for the carbon between the two methyl groups.

-

C5: One signal for the ipso-carbon attached to the nitro group, which will be significantly shifted due to the strong deshielding effect.

-

Infrared (IR) Spectroscopy

-

Key Vibrational Modes: The IR spectrum is dominated by characteristic absorptions of the functional groups.

-

N-O Asymmetric Stretch: A strong, sharp peak around 1520-1550 cm⁻¹ .

-

N-O Symmetric Stretch: A strong, sharp peak around 1340-1360 cm⁻¹ .

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ .

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

-

Expected Fragmentation: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight.

-

Molecular Ion (M⁺): m/z = 151.

-

Key Fragments: Loss of NO₂ (m/z = 105), loss of O (m/z = 135), and loss of NO (m/z = 121). The peak at m/z = 105, corresponding to the dimethylbenzene cation, is often significant.

-

Summary of Spectroscopic Data

| Technique | Feature | Expected Range / Value |

| ¹H NMR | Methyl Protons (6H) | ~2.4 ppm (singlet) |

| Aromatic Protons (2H, C4/C6) | ~7.8-8.0 ppm (singlet) | |

| Aromatic Proton (1H, C2) | ~8.0-8.2 ppm (singlet) | |

| IR | N-O Asymmetric Stretch | 1520-1550 cm⁻¹ |

| N-O Symmetric Stretch | 1340-1360 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z = 151 |

Section 4: Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound stems from the reactivity of its nitro group.

Key Reaction: Reduction to 3,5-Dimethylaniline

The most significant reaction is the reduction of the nitro group to an amine, yielding 3,5-dimethylaniline. This transformation is a gateway to a wide range of other functional groups and is fundamental in the production of dyes, agrochemicals, and polymers.

-

Common Reagents:

-

Catalytic Hydrogenation: H₂ gas with a metal catalyst (Pd, Pt, or Ni) on a carbon support. This is a clean and efficient method.

-

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.

-

Caption: Workflow for the catalytic reduction of this compound.

Section 5: Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

-

GHS Hazard Statements:

-

Signal Word: Danger.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Use a certified respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work should be conducted in a certified chemical fume hood.

-

Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with a solvent like acetone and transfer it to a sealed container for disposal.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

Section 6: References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7426, this compound. Retrieved from --INVALID-LINK--

-

NOAA (2024). This compound. CAMEO Chemicals. Retrieved from --INVALID-LINK--

-

Merck (2024). This compound. Sigma-Aldrich. Retrieved from --INVALID-LINK--

-

Merck (2024). This compound, CAS 99-12-7. Sigma-Aldrich. Retrieved from --INVALID-LINK--

-

NIST (2024). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

SIELC Technologies (2018). This compound. Retrieved from --INVALID-LINK--

-

Doc Brown's Chemistry (n.d.). C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene. Retrieved from --INVALID-LINK--

-

Google Patents (2019). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Spectral Data of 1,3-Dimethyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of 1,3-Dimethyl-5-nitrobenzene, a key chemical intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, ensuring a thorough understanding of its structural characterization through modern spectroscopic techniques.

Introduction

This compound (also known as 5-nitro-m-xylene) is an aromatic nitro compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure, featuring a benzene ring substituted with two methyl groups and a nitro group, gives rise to a unique spectral fingerprint. Accurate interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in research and industrial applications. This guide will delve into the theoretical underpinnings and experimental considerations for acquiring and interpreting the spectra of this compound.

Molecular Structure and Symmetry

The molecular structure of this compound is foundational to understanding its spectral characteristics. The positioning of the two methyl groups and the nitro group on the benzene ring dictates the symmetry of the molecule and, consequently, the number and type of signals observed in its NMR spectra.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic ring, methyl groups, and the nitro group.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

Methodology:

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then compressed under high pressure (typically 8-10 tons) in a die to form a transparent or semi-transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits several key absorption bands that are indicative of its structure.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2975 - 2850 | C-H stretch | Methyl (CH₃) |

| ~1525 | Asymmetric NO₂ stretch | Nitro |

| ~1347 | Symmetric NO₂ stretch | Nitro |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~870 | C-H out-of-plane bend | Aromatic (isolated H) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, which are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

High-resolution NMR spectra are typically acquired in a deuterated solvent to avoid signals from the solvent itself.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[2]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a higher sample concentration may be required.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | s | 2H | H-4, H-6 |

| ~7.5 | s | 1H | H-2 |

| ~2.4 | s | 6H | 2 x CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

-

The two protons at the 4 and 6 positions (ortho to the nitro group) are chemically equivalent and appear as a singlet at approximately 7.9 ppm. The electron-withdrawing nature of the nitro group deshields these protons, causing them to resonate downfield.

-

The single proton at the 2 position (between the two methyl groups) appears as a singlet at around 7.5 ppm.

-

The six protons of the two equivalent methyl groups give rise to a single sharp singlet at approximately 2.4 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-5 (C-NO₂) |

| ~139 | C-1, C-3 (C-CH₃) |

| ~131 | C-2 |

| ~121 | C-4, C-6 |

| ~21 | 2 x CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

-

The carbon atom attached to the strongly electron-withdrawing nitro group (C-5) is the most deshielded and appears furthest downfield at around 148 ppm.

-

The two carbons bearing the methyl groups (C-1 and C-3) are equivalent and resonate at approximately 139 ppm.

-

The carbon atom situated between the two methyl groups (C-2) appears at about 131 ppm.

-

The two carbons ortho to the nitro group (C-4 and C-6) are equivalent and are found at approximately 121 ppm.

-

The two equivalent methyl carbons are the most shielded and appear upfield at around 21 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 151 | ~60 | [M]⁺ (Molecular Ion) |

| 136 | ~10 | [M - CH₃]⁺ |

| 105 | ~100 | [M - NO₂]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

-

The molecular ion peak ([M]⁺) is observed at m/z 151, which corresponds to the molecular weight of this compound.

-